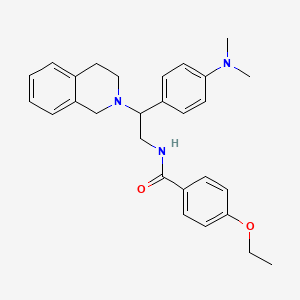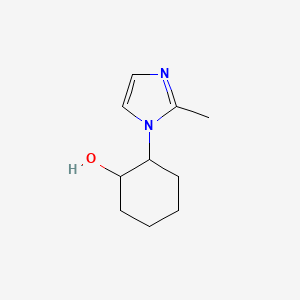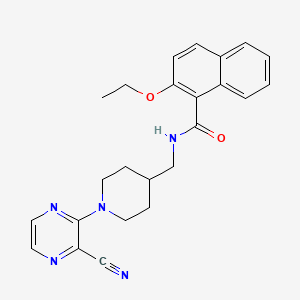![molecular formula C11H14ClNO3S B2925607 Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate CAS No. 2094476-87-4](/img/structure/B2925607.png)
Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a unique structure, making it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi, as well as reduce inflammation in the brain. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate in lab experiments is its unique structure, which makes it an interesting subject for research. Additionally, it has been shown to have potential applications in various fields of scientific research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its exact effects.
Direcciones Futuras
There are several future directions for the research of Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate. One direction is to further study its potential use as an antifungal agent and its ability to inhibit the growth of cancer cells. Another direction is to study its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body.
Métodos De Síntesis
The synthesis of Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate can be achieved through a multistep reaction process. The first step involves the reaction of 2-chloro-5-nitropyridine with sodium methoxide in methanol, which results in the formation of 2-methoxy-5-nitropyridine. The second step involves the reaction of 2-methoxy-5-nitropyridine with thioacetaldehyde diethyl acetal, which results in the formation of 2-methoxy-5-(diethoxyphosphoryl)pyridine. The final step involves the reaction of 2-methoxy-5-(diethoxyphosphoryl)pyridine with methyl chloroformate, which results in the formation of this compound.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate has potential applications in various fields of scientific research. It has been studied for its potential use as an antifungal agent, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 2-chloro-5-(2-methoxyethylsulfanylmethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-15-3-4-17-7-8-5-9(11(14)16-2)10(12)13-6-8/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYBJGDSYKUPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSCC1=CC(=C(N=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2925524.png)
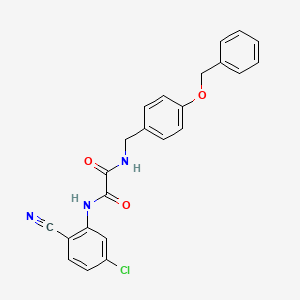
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2925528.png)
![Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B2925529.png)
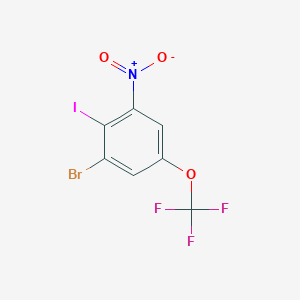
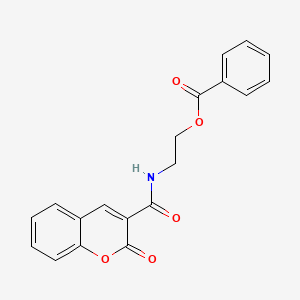
![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2925535.png)

